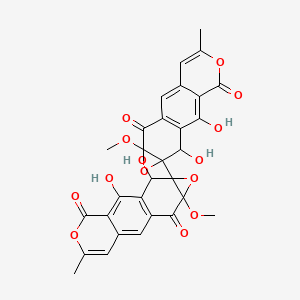
Xanthoepocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthoepocin is a natural product found in Penicillium simplicissimum with data available.
Scientific Research Applications
Antibiotic and Antifungal Properties
Xanthoepocin, discovered from the culture broth of Penicillium simplicissimum, shows notable antibiotic activity against Gram-positive bacteria and yeasts. This discovery highlights its potential as an antifungal and antibacterial agent in medical applications (Igarashi et al., 2000).
Protein Tyrosine Phosphatase 1B Inhibitory Activity
Xanthoepocin demonstrates inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme targeted for treating conditions like type II diabetes, obesity, and cancer. This finding suggests its potential use in developing new therapeutic approaches for these diseases (Martínez-Aldino et al., 2021).
Dental Applications
Research involving a xanthan-based chlorhexidine gel, though not directly xanthoepocin, indicates the effectiveness of xanthan compounds in dental treatments, particularly in non-surgical periodontal therapy (Paolantonio et al., 2009).
Potential for Neuroprotective Effects
Although not directly related to xanthoepocin, studies on xanthones and related compounds have shown promising results in neuroprotective effects, particularly in Alzheimer's disease models. This suggests a potential avenue for research into xanthoepocin's effects on neurodegenerative diseases (Zhou et al., 2019).
Anti-Cancer Potential
Xanthohumol, another compound related to xanthoepocin, exhibits chemopreventive properties across various stages of carcinogenesis, suggesting a possible research direction for xanthoepocin in cancer treatment and prevention (Gerhauser et al., 2002).
properties
Product Name |
Xanthoepocin |
|---|---|
Molecular Formula |
C30H22O14 |
Molecular Weight |
606.5 g/mol |
IUPAC Name |
14-(2,15-dihydroxy-12-methoxy-6-methyl-4,11-dioxo-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,6,8-tetraen-14-yl)-2,15-dihydroxy-12-methoxy-6-methyl-5,13-dioxatetracyclo[8.5.0.03,8.012,14]pentadeca-1(10),2,6,8-tetraene-4,11-dione |
InChI |
InChI=1S/C30H22O14/c1-9-5-11-7-13-17(19(31)15(11)25(37)41-9)23(35)27(29(39-3,43-27)21(13)33)28-24(36)18-14(22(34)30(28,40-4)44-28)8-12-6-10(2)42-26(38)16(12)20(18)32/h5-8,23-24,31-32,35-36H,1-4H3 |
InChI Key |
KJPAOKCLRDGPMI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8C=C(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |
Canonical SMILES |
CC1=CC2=CC3=C(C(C4(C(C3=O)(O4)OC)C56C(C7=C(C=C8C=C(OC(=O)C8=C7O)C)C(=O)C5(O6)OC)O)O)C(=C2C(=O)O1)O |
synonyms |
Xanthoepocin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1238019.png)

![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)

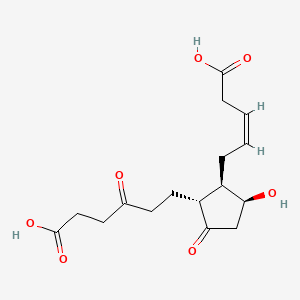
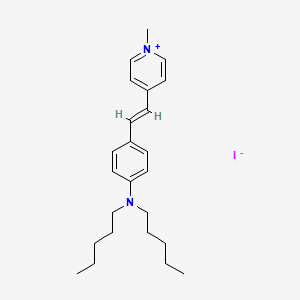
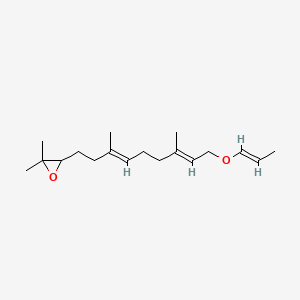


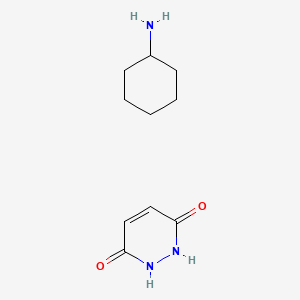
![(2R,3R)-2,3-Dihydroxybutanedioic acid;2-[(E)-2-phenylethenyl]-4,5-dihydro-1H-imidazole](/img/structure/B1238037.png)
![2-[[[(Z)-4-aminobut-2-enyl]-methyl-amino]methyl]-5-(6-aminopurin-9-yl)tetrahydrofuran-3,4-diol](/img/structure/B1238038.png)
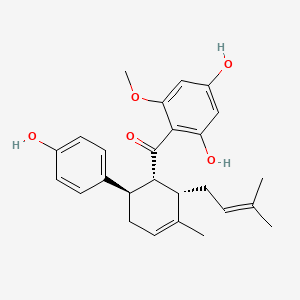
![ethyl 2-{(4E)-4-[4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1238041.png)